molecular formula C19H15N3OS3 B2950608 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941971-27-3

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2950608
CAS No.: 941971-27-3
M. Wt: 397.53
InChI Key: PUUZWNSUCSBEPE-UHFFFAOYSA-N
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Description

The compound N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide features a hybrid heterocyclic scaffold comprising a benzothiazole fused to a thiazole ring, with a 4-(methylthio)phenyl-substituted acetamide moiety. This structural motif is common in medicinal chemistry due to benzothiazole's proven role in kinase inhibition, anticancer activity, and multitarget ligand design .

  • Step 1: Activation of substituted phenylacetic acids (e.g., 2-(4-(methylthio)phenyl)acetic acid) with SOCl₂ or other chlorinating agents.
  • Step 2: Amide coupling with benzothiazole-thiazole amines under microwave or thermal conditions .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS3/c1-24-13-8-6-12(7-9-13)10-17(23)22-19-21-15(11-25-19)18-20-14-4-2-3-5-16(14)26-18/h2-9,11H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUZWNSUCSBEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on various studies and findings related to this compound.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H18N4S3C_{20}H_{18}N_4S_3 and has a molecular weight of approximately 410.57 g/mol. The structure features a thiazole ring, a benzo[d]thiazole moiety, and a methylthio-substituted phenyl group, contributing to its biological properties.

1. Anticancer Activity

Recent studies have indicated that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

2. Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacteria and fungi. For example, derivatives with thiazole rings have shown promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.

3. Acetylcholinesterase Inhibition

One notable activity is the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease. Compounds similar to this compound have demonstrated potent AChE inhibitory activities with IC50 values in the range of 1–10 µM, indicating potential therapeutic applications in cognitive disorders .

Case Studies

  • Anticancer Study : A study conducted on a series of benzothiazole derivatives revealed that specific modifications to the thiazole ring enhanced cytotoxicity against MCF-7 cells, suggesting that structural optimization can lead to more effective anticancer agents.
  • Inhibition of AChE : Research highlighted that compounds containing the benzo[d]thiazole moiety exhibited strong AChE inhibitory activity, with docking studies revealing favorable interactions at the enzyme's active site .

Data Summary

Activity TypeObserved EffectReference
AnticancerCytotoxicity against MCF-7 and A549
AntimicrobialMIC values < 10 µg/mL against E. coli
AChE InhibitionIC50 values around 2.7 µM

Chemical Reactions Analysis

Thiazole Core Formation

The central thiazole ring is constructed via:

  • Hantzsch thiazole synthesis : Cyclocondensation of α-halo ketones with thiourea derivatives under basic conditions .

  • Cross-coupling reactions : Suzuki-Miyaura coupling introduces aryl groups to the thiazole scaffold .

Acetamide Functionalization

The 2-(4-(methylthio)phenyl)acetamide sidechain is introduced via:

  • Nucleophilic acyl substitution : Reaction of activated carboxylic acid derivatives (e.g., acid chlorides) with amine-containing intermediates .

  • Catalytic coupling : Copper(I)-catalyzed amidation under mild conditions (e.g., DMF, 60°C) .

Reactivity with Common Reagents

The compound exhibits distinct reactivity patterns due to its electron-rich thiazole rings and sulfur-containing groups.

Reagent Reaction Type Product Conditions
H₂O₂/HOAcSulfoxidationMethylsulfinylphenyl derivative0°C, 2 hr
Pd/C, H₂HydrogenolysisDesulfurization to methylphenyl group40 psi, EtOH, 6 hr
NaBH₄/MeOHReduction of amideSecondary amine derivativeReflux, 12 hr
ClCOCOClAcylationChloroacetylated thiazoleDCM, 0°C, 1 hr

Stability Under Experimental Conditions

  • Thermal stability : Decomposes above 250°C (TGA data) .

  • pH sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions .

  • Photoreactivity : Shows <5% degradation under UV light (λ = 254 nm) after 24 hr .

Catalytic Modifications

Recent studies highlight its use as a ligand in transition-metal catalysis:

  • Palladium complexes : Forms stable Pd(II) complexes for cross-coupling reactions (e.g., Heck coupling) .

  • Enzymatic interactions : Acts as a substrate analog for acetyltransferase enzymes, inhibiting activity by 78% at 10 μM .

Comparison with Similar Compounds

Core Heterocycle Variations

The benzothiazole-thiazole core distinguishes the target compound from analogs with alternative heterocycles:

Compound Name Core Structure Key Substituents Molecular Weight References
Target Compound Benzothiazole-thiazole 4-(Methylthio)phenyl ~407.5 (calc.)
N-(3-(Benzothiazol-2-yl)-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide Benzothiazole-tetrahydrobenzo[b]thiophene 4-(Methylthio)phenyl 450.6
N-(Benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide Benzothiazole 4-(Ethylsulfonyl)phenyl 360.5
N-(4-(4-Cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide Thiazole 4-Cyanophenyl, 4-(Ethylthio)phenyl 379.5

Key Observations :

  • Benzothiazole vs.
  • Tetrahydrobenzo[b]thiophene (): This saturated core may enhance metabolic stability compared to aromatic systems .

Substituent Effects on Pharmacokinetics and Activity

Variations in the phenylacetamide substituents significantly influence electronic properties and bioactivity:

Substituent Electronic Effect Example Compound(s) Biological Relevance (Inferred) References
4-(Methylthio)phenyl Electron-donating (thioether) Target compound; May enhance membrane permeability
4-(Ethylsulfonyl)phenyl Electron-withdrawing N-(Benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide () Likely impacts target binding affinity
4-Cyanophenyl Strongly electron-withdrawing N-(4-(4-Cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide () May improve selectivity for enzymes like kinases

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